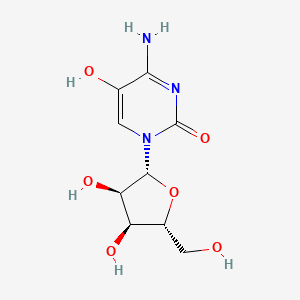
5-Hydroxycytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxycytidine is a modified nucleoside derived from cytidine, characterized by the presence of a hydroxyl group at the 5th position of the cytosine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxycytidine typically involves the oxidation of cytidine. One common method includes the use of 5-hydroxyuracil as a starting material, which undergoes a three-step enzymatic process to yield this compound . The reaction conditions often involve the use of formic acid and acetonitrile as solvents, with oxalic acid as a reducing agent to prevent further oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using the aforementioned enzymatic processes. Optimization of reaction conditions and purification techniques would be crucial to ensure high yield and purity.
化学反応の分析
Types of Reactions: 5-Hydroxycytidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized under certain conditions.
Reduction: The compound can be reduced to its corresponding glycols.
Substitution: The hydroxyl group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Oxalic acid as a reducing agent.
Substitution: Various nucleophiles can be used depending on the desired derivative.
Major Products:
Oxidation Products: Further oxidized forms of this compound.
Reduction Products: Corresponding glycols and formic acid conjugates.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Hydroxycytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids.
Biology: Studied for its role in RNA modifications and its impact on genetic coding and expression.
Medicine: The active metabolite of molnupiravir, a drug used to treat COVID-19, is derived from this compound.
作用機序
The mechanism of action of 5-Hydroxycytidine, particularly in its role as the active metabolite of molnupiravir, involves its incorporation into the viral RNA. The compound targets the RNA-dependent RNA polymerase enzyme, causing it to make errors during the replication process .
類似化合物との比較
N4-Hydroxycytidine: Another hydroxylated derivative of cytidine with similar antiviral properties.
5-Hydroxyuracil: A precursor in the synthesis of 5-Hydroxycytidine.
8-Oxo-dG: An oxidized form of guanine that also plays a role in mutagenesis.
Uniqueness: this compound is unique due to its specific hydroxylation at the 5th position, which imparts distinct chemical and biological properties. Its role as the active metabolite of molnupiravir highlights its significance in antiviral therapy, particularly against SARS-CoV-2 .
特性
CAS番号 |
39638-73-8 |
|---|---|
分子式 |
C9H13N3O6 |
分子量 |
259.22 g/mol |
IUPAC名 |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O6/c10-7-3(14)1-12(9(17)11-7)8-6(16)5(15)4(2-13)18-8/h1,4-6,8,13-16H,2H2,(H2,10,11,17)/t4-,5-,6-,8-/m1/s1 |
InChIキー |
MPPUDRFYDKDPBN-UAKXSSHOSA-N |
異性体SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)O |
正規SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


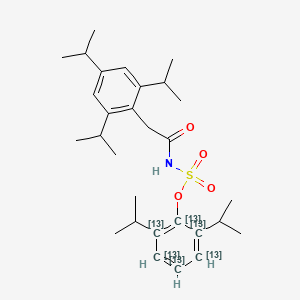
![Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B13420026.png)
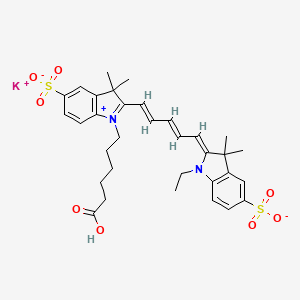

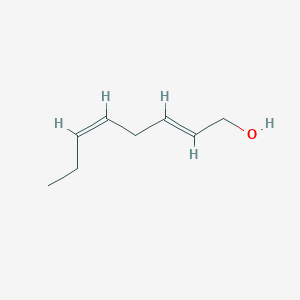

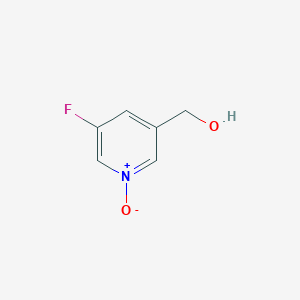

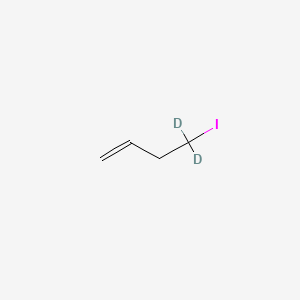
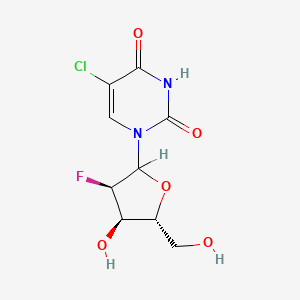
![Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate](/img/structure/B13420098.png)
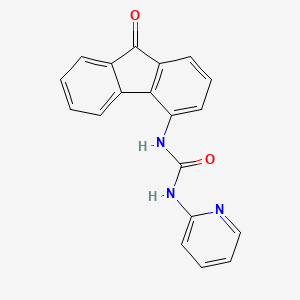

![3-[5-[[4-Oxo-3-(2-propen-1-yl)-2-thioxo-5-thiazolidinylidene]methyl]-2-furanyl]benzoic Acid](/img/structure/B13420113.png)
